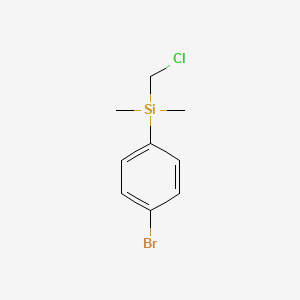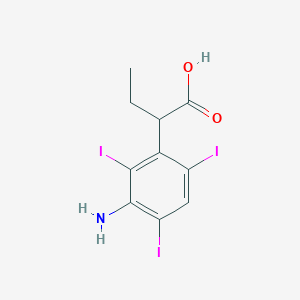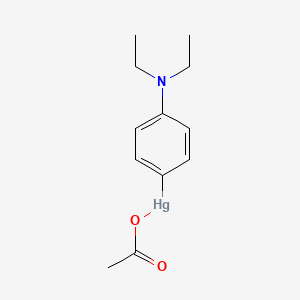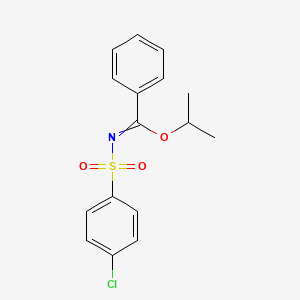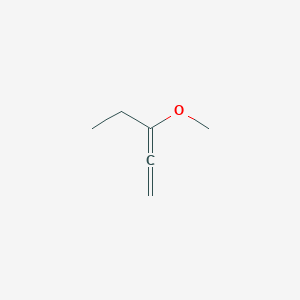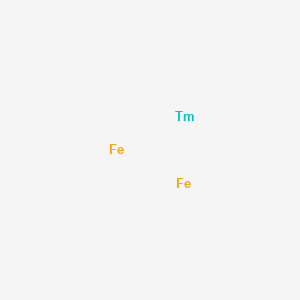
Iron;thulium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron;thulium is a compound that combines the properties of iron and thulium. Iron is a well-known transition metal with significant industrial and biological importance, while thulium is a rare earth element known for its unique magnetic and optical properties. The combination of these two elements results in a compound with intriguing characteristics, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron;thulium compounds can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of iron oxide with thulium oxide at high temperatures. The reaction conditions typically require temperatures above 1000°C to ensure complete reaction and formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound compounds often involves the use of advanced techniques such as pulsed laser deposition and sputtering. These methods allow for precise control over the composition and properties of the resulting thin films, which are essential for applications in spintronics and other advanced technologies .
Analyse Chemischer Reaktionen
Types of Reactions: Iron;thulium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, thulium in the compound can react with oxygen to form thulium oxide, while iron can undergo oxidation to form iron oxide.
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions are typically carried out at elevated temperatures to facilitate the formation of the desired products.
Major Products Formed: The major products formed from these reactions include thulium oxide and iron oxide. These oxides are often used as precursors for further chemical modifications and applications .
Wissenschaftliche Forschungsanwendungen
Iron;thulium compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Biology: Investigated for potential use in biomedical imaging and therapy, particularly in magnetic resonance imaging (MRI) and targeted drug delivery.
Medicine: Explored for their potential in cancer treatment, where their magnetic properties can be utilized for hyperthermia therapy.
Industry: Employed in the development of advanced materials for spintronic devices, which are essential for next-generation electronic devices
Wirkmechanismus
The mechanism of action of iron;thulium compounds is primarily based on their magnetic and electronic properties. The compound can interact with various molecular targets, including proteins and nucleic acids, through magnetic interactions. These interactions can influence cellular processes and pathways, making the compound useful in biomedical applications such as imaging and therapy .
Vergleich Mit ähnlichen Verbindungen
Thulium Iron Garnet (TmIG): Known for its excellent magnetic properties and used in spintronic applications.
Europium Iron Garnet (EuIG): Similar to TmIG but with different magnetic anisotropy properties.
Terbium Iron Garnet (TbIG): Another rare earth iron garnet with unique magnetic characteristics
Uniqueness: Iron;thulium compounds are unique due to the combination of iron’s well-known magnetic properties and thulium’s rare earth characteristics. This combination results in compounds with enhanced magnetic and electronic properties, making them highly valuable for advanced technological applications.
Eigenschaften
CAS-Nummer |
12023-41-5 |
|---|---|
Molekularformel |
Fe2Tm |
Molekulargewicht |
280.62 g/mol |
IUPAC-Name |
iron;thulium |
InChI |
InChI=1S/2Fe.Tm |
InChI-Schlüssel |
TVRNBLIQVNSKSQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


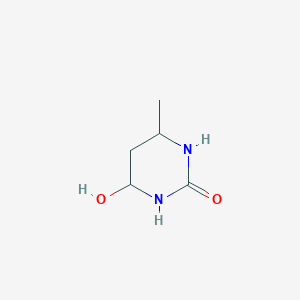


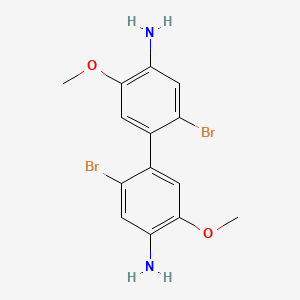
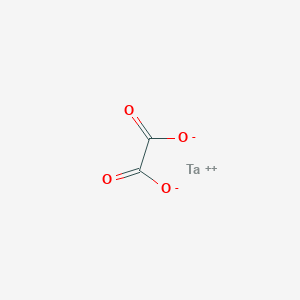
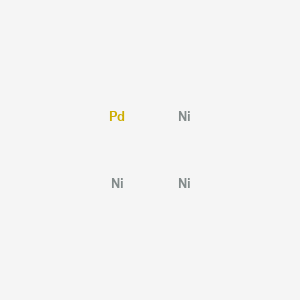
![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)
